REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:16])([F:15])[F:14])[C:3]=1[C:17]([O:19]C)=[O:18].[OH-].[Na+]>CO>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:16])([F:14])[F:15])[C:3]=1[C:17]([OH:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NO1)C1=C(C=CC=C1)C(F)(F)F)C(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 30° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
vacuum-evaporated so as
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
WASH
|
Details
|
The remaining solution was washed with ethyl acetate (20 mL)
|
Type
|
FILTRATION
|
Details
|
Then, the produced crystal was filtered
|
Type
|
WASH
|
Details
|
washed with purified water (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried so as
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=NO1)C1=C(C=CC=C1)C(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.12 mmol | |
AMOUNT: MASS | 5.48 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |